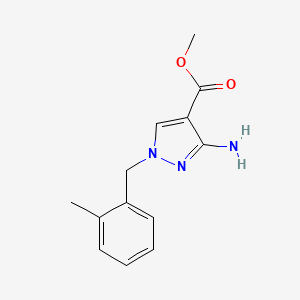

methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-5-3-4-6-10(9)7-16-8-11(12(14)15-16)13(17)18-2/h3-6,8H,7H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQQVJYYAMOYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C(=N2)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

Cyclocondensation of β-Ketoesters with Hydrazines

The pyrazole ring is typically constructed via cyclocondensation between β-ketoesters and hydrazines. For methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate, methyl 3-aminopyrazole-4-carboxylate serves as the precursor.

Reaction Scheme :

- Formation of Pyrazole Core :

Methyl acetoacetate reacts with hydrazine hydrate under acidic or basic conditions to yield methyl 3-amino-1H-pyrazole-4-carboxylate.

$$

\text{CH}3\text{COCO}2\text{CH}3 + \text{N}2\text{H}4 \rightarrow \text{Methyl 3-amino-1H-pyrazole-4-carboxylate} + \text{H}2\text{O}

$$

Yields range from 70–85% under reflux in ethanol.

- N-Alkylation :

The free NH group at position 1 of the pyrazole undergoes alkylation with 2-methylbenzyl chloride. This step requires a strong base (e.g., sodium methoxide) in polar aprotic solvents like dimethylformamide (DMF).

$$

\text{Methyl 3-amino-1H-pyrazole-4-carboxylate} + \text{2-Methylbenzyl chloride} \xrightarrow{\text{NaOMe, DMF}} \text{Target Compound}

$$

Patent data report an 80% yield after 3 hours at reflux.

Alternative Alkylation Approaches

Phase-Transfer Catalysis

To enhance reaction efficiency, phase-transfer catalysts (e.g., tetrabutylammonium bromide) are employed in biphasic systems (water/dichloromethane). This method reduces side reactions and improves yields to 85–90% at 50°C.

Microwave-Assisted Synthesis

Microwave irradiation accelerates N-alkylation, completing the reaction in 15–20 minutes with comparable yields (82–88%). This approach minimizes thermal degradation of sensitive intermediates.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts N-alkylation efficiency:

| Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|

| DMF | Sodium methoxide | Reflux (100°C) | 80% | |

| THF | Potassium carbonate | 60°C | 72% | |

| Acetonitrile | DBU | 80°C | 68% |

Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while bulky bases like DBU reduce elimination byproducts.

Mechanistic Insights

Cyclocondensation Mechanism

The cyclocondensation proceeds via:

- Hydrazine attack on the β-ketoester carbonyl.

- Tautomerization and ring closure to form the pyrazole.

- Proton transfer stabilizes the aromatic system.

Key Intermediate :

The enolate form of methyl acetoacetate facilitates nucleophilic attack, ensuring regioselective formation of the 3-amino group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Alternative Synthetic Routes

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories due to its functional groups:

Oxidation Reactions

The amino group (–NH₂) undergoes oxidation to form nitro (–NO₂) derivatives. This reaction typically occurs under acidic or neutral conditions with oxidizing agents such as:

-

Potassium permanganate (KMnO₄) in aqueous H₂SO₄

-

Hydrogen peroxide (H₂O₂) with catalytic Fe³⁺

Example Reaction:

This reaction is critical for synthesizing nitro-substituted pyrazoles, which are intermediates in drug discovery .

Reduction Reactions

The ester group (–COOCH₃) can be reduced to a primary alcohol (–CH₂OH) using:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether

-

Sodium borohydride (NaBH₄) with co-solvents

Example Reaction:

Reduction enhances solubility and enables further functionalization for biological applications .

Substitution Reactions

The amino group participates in nucleophilic substitution reactions with:

-

Alkyl halides (e.g., CH₃I) to form N-alkylated derivatives

-

Acyl chlorides (e.g., CH₃COCl) to yield amides

Example Reaction:

These derivatives are pivotal in medicinal chemistry for optimizing pharmacokinetic properties .

Reaction Conditions and Optimization

Key parameters influencing reaction efficiency include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–80°C | Higher temps favor oxidation |

| Solvent | Ethanol, THF, DMF | Polar aprotic solvents enhance substitution |

| Catalyst | Fe³⁺ (for H₂O₂), Pd/C (for reductions) | Catalytic systems improve selectivity |

Industrial-scale synthesis often employs continuous flow reactors to maintain precise temperature control and reduce side-product formation.

Structural and Mechanistic Insights

-

Steric Effects : The ortho-methyl group on the benzyl substituent introduces steric hindrance, slightly slowing substitution kinetics compared to para-substituted analogs .

-

Electronic Effects : The electron-donating methyl group stabilizes intermediates during oxidation, favoring nitro-group formation.

Analytical Characterization

Post-reaction products are characterized using:

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is being investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for:

- Anti-inflammatory Agents : Similar compounds have shown the ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. The potential of this compound to act as a COX inhibitor could lead to new anti-inflammatory drugs.

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties, making them suitable candidates for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by interfering with signaling pathways associated with tumor growth. Further research is required to identify specific molecular targets.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to be utilized in various synthetic routes, enhancing the efficiency of organic synthesis processes.

Material Science

The compound is also being explored for its potential use in developing new materials with unique electronic and optical properties. Its structural characteristics may lead to innovations in material science applications.

Case Studies and Experimental Data

Recent studies have focused on synthesizing and characterizing various pyrazole derivatives to assess their biological activities. Below are some findings related to this compound:

| Compound | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Similar Pyrazole Derivative | COX Inhibition | 54.65 | |

| Pyrazole-based Compound | Anticancer | TBD |

These findings illustrate the potential of this compound as a versatile agent in medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The 2-chloro derivative (265.70 g/mol) has a higher molecular weight than the 2-methyl analog (245.28 g/mol) due to chlorine’s larger atomic mass .

- The 2-chloro-4-fluoro analog (estimated ~283.73 g/mol) demonstrates additive effects of halogen substitution .

Electron-Donating Groups (EDGs): The 4-methoxy group enhances electron density on the benzyl ring, which may influence π-π stacking interactions or receptor binding .

Lipophilicity and Solubility :

- Chloro and fluoro substituents increase lipophilicity (log P), likely reducing aqueous solubility compared to methyl or methoxy groups. This property is critical for pharmacokinetics in drug design .

- The methoxy group’s polarity may counterbalance lipophilicity, offering a balance between membrane permeability and solubility .

Thermal Stability: The 2-chloro analog’s higher predicted boiling point (442.1°C) suggests stronger intermolecular forces (e.g., dipole-dipole interactions) compared to non-halogenated analogs .

Commercial Availability :

- Several analogs, including the 2-methyl and 4-methoxy derivatives, are marked as discontinued, limiting their accessibility for current research .

Biological Activity

Methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

The synthesis of this compound typically involves a multi-step process:

- Condensation : The reaction begins with the condensation of 2-methylbenzylamine and ethyl acetoacetate, forming an intermediate compound.

- Cyclization : This intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

- Esterification : The final step introduces the methyl ester group through esterification.

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

- Melting Point : Approximately 162°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as those related to inflammation and cancer.

- Receptor Modulation : It can modulate receptor activity through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity.

Therapeutic Applications

Research indicates several potential therapeutic applications:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting COX-2 enzymes .

- Anticancer Properties : The compound has been explored in models for cancer treatment, demonstrating the ability to inhibit tumor cell proliferation .

- Antimicrobial Effects : Similar pyrazole derivatives have shown promising antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that it effectively reduced cell viability in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What are the established synthetic routes for methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : React 2-methylbenzylamine with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

Cyclization : Treat the intermediate with hydrazine hydrate to form the pyrazole ring.

Esterification : Introduce the methyl ester group via reaction with methanol under acidic or catalytic conditions.

Key optimization steps include temperature control during cyclization (60–80°C) and solvent selection (e.g., ethanol or DMF) to enhance yield .

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Critical analytical techniques include:

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.5 ppm for 2-methylbenzyl), pyrazole ring protons (δ 5.1–5.2 ppm for CH₂), and the amino group (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and ester groups (δ 50–55 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₃H₁₅N₃O₂⁺, m/z 245.28) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm functional groups .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a precursor for bioactive molecules:

- Anticancer Agents : The amino group enables conjugation with pharmacophores (e.g., sulfonamides or heterocycles) to target kinases .

- Antimicrobial Scaffolds : Structural analogs with halogen substitutions show enhanced activity against Gram-positive bacteria .

- Enzyme Inhibitors : The pyrazole core interacts with catalytic sites of cyclooxygenase (COX) or cytochrome P450 enzymes .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Methodological Answer: Advanced strategies include:

- Continuous Flow Reactors : Enhance mixing and heat transfer during cyclization, reducing side products .

- Catalyst Optimization : Use Pd/C or Raney Ni for selective reductions, improving regioselectivity .

- High-Throughput Screening : Test solvents (e.g., THF vs. DCM) and bases (K₂CO₃ vs. NaH) to identify optimal conditions .

Q. Table 1: Yield Optimization Under Different Catalysts

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Ethanol | 80 | 65 |

| NaH | DMF | 60 | 72 |

| Pd/C (5%) | THF | 100 | 85 |

Q. How do structural modifications impact biological activity?

Methodological Answer:

- Substituent Position : The 2-methylbenzyl group enhances lipophilicity, improving blood-brain barrier penetration compared to 3-methyl analogs .

- Amino Group Derivatization : Acetylation reduces cytotoxicity but increases solubility, while nitro substitution boosts antimicrobial potency .

- Pyrazole Ring Functionalization : Introducing electron-withdrawing groups (e.g., CF₃) at position 4 stabilizes interactions with hydrophobic enzyme pockets .

Q. How are contradictions in biological activity data resolved?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >98% purity required for reliable assays .

- Assay Standardization : Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) and control for solvent effects (DMSO ≤0.1%) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and validate experimental IC₅₀ values .

Q. What are the stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group .

- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months); major degradation products include the carboxylic acid derivative (via ester hydrolysis) .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectral data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.